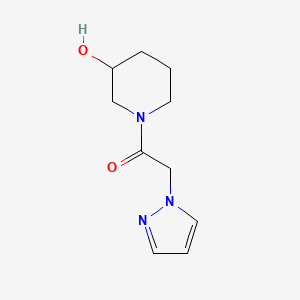
4,7-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
4,7-Dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine (DMBT) is an organic compound that is used in scientific research for a variety of purposes. It is a derivative of benzothiazole, which is a heterocyclic aromatic compound found in a variety of natural products and has been studied extensively for its potential use in medicinal chemistry. DMBT is a versatile compound that can be used in a variety of applications, including as a synthetic intermediate, a reagent in organic synthesis, a catalyst, and a ligand in coordination chemistry. Additionally, DMBT has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
4,7-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine has a number of potential applications in scientific research. It has been used as a reagent in organic synthesis to synthesize a variety of compounds, including alkyl halides, amines, and carboxylic acids. Additionally, 4,7-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine has been used as a catalyst in the synthesis of heterocyclic compounds, as well as a ligand in coordination chemistry. 4,7-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine has also been studied for its potential use in medicinal chemistry, as it has been found to bind to a variety of proteins and receptors in the body.
Mechanism Of Action
The mechanism of action of 4,7-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is still not fully understood. However, it is believed that the compound binds to proteins and receptors in the body, which can lead to a variety of biochemical and physiological effects. Additionally, 4,7-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine has been found to inhibit the activity of a variety of enzymes, which can lead to changes in the metabolism of various compounds in the body.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4,7-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine have been studied in a variety of organisms, including humans. It has been found to have a variety of effects on the body, including anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, 4,7-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine has been found to have an effect on the metabolism of various compounds, including glucose, lipids, and amino acids.
Advantages And Limitations For Lab Experiments
4,7-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a versatile compound that can be used in a variety of laboratory experiments. It has been found to be a reliable reagent for organic synthesis, as well as a versatile catalyst and ligand in coordination chemistry. Additionally, 4,7-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine has been found to have a variety of biochemical and physiological effects, which can be studied in laboratory experiments. One of the main limitations of using 4,7-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine in laboratory experiments is that it is a relatively expensive compound, which can limit its use in some experiments.
Future Directions
The future directions for 4,7-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine research are numerous. Additional research is needed to further understand the mechanism of action of the compound and its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of 4,7-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine in medicinal chemistry and to develop more efficient and cost-effective methods for synthesizing the compound. Finally, further research is needed to explore the potential uses of 4,7-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine in laboratory experiments and to develop new methods for using the compound in these experiments.
properties
IUPAC Name |
4,7-dimethyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-9-5-6-10(2)13-12(9)16-14(18-13)15-8-11-4-3-7-17-11/h5-6,11H,3-4,7-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZBZVDVOWMBIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















